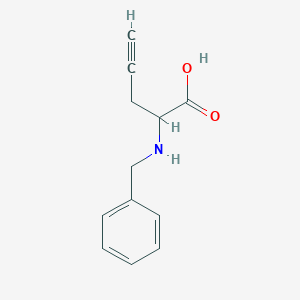

2-(Benzylamino)pent-4-ynoic acid

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(benzylamino)pent-4-ynoic acid |

InChI |

InChI=1S/C12H13NO2/c1-2-6-11(12(14)15)13-9-10-7-4-3-5-8-10/h1,3-5,7-8,11,13H,6,9H2,(H,14,15) |

InChI Key |

VYYANDBOTGOYCN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C(=O)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Coupling Reagents

A commonly employed method involves activating the carboxylic acid group of a protected pent-4-ynoic acid derivative and coupling it with benzylamine.

-

- The protected pent-4-ynoic acid (e.g., tert-butyl (S)-2-amino-pent-4-ynoic acid derivative) is dissolved in an anhydrous solvent such as dichloromethane.

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxy-7-azabenzotriazole (HOAt) are added to activate the acid.

- A base such as N,N-diisopropylethylamine (DIPEA) is added to scavenge the generated acid.

- Benzylamine is added dropwise at low temperature (0 °C) and the reaction mixture is stirred at room temperature for extended periods (e.g., 26 hours) under moisture exclusion.

- The product is isolated after concentration and purification by column chromatography.

-

- This method typically affords the benzylamino amide in moderate to good yields (around 30-50% depending on conditions).

- The product is characterized by NMR spectroscopy, confirming the presence of the benzyl group and the alkyne functionality.

Protection and Deprotection Strategy

- The amino group is often protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during coupling.

- After coupling with benzylamine, the Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature.

- This step ensures selective deprotection without affecting the alkyne moiety or the benzylamino substituent.

Alkylation of Amino Acid Derivatives

Another approach involves alkylation of amino acid derivatives bearing a free amino group with benzyl bromide under basic conditions:

- The amino acid derivative (e.g., N-Boc protected amino acid) is dissolved in an appropriate solvent such as DMF.

- A base such as sodium bicarbonate is added to deprotonate the amino group.

- Benzyl bromide is added dropwise, and the reaction is stirred at room temperature for extended periods (e.g., 21 hours).

- The product mixture is extracted, washed, dried, and purified by silica gel chromatography.

This method introduces the benzyl group via nucleophilic substitution on the amino group.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Coupling of pent-4-ynoic acid derivative with benzylamine | EDC·HCl, HOAt, DIPEA, CH2Cl2, 0 °C to rt, 26 h | ~30-50% yield | Requires moisture exclusion; moderate yield |

| Boc deprotection | TFA/CH2Cl2, rt, 1 h | Quantitative | Mild conditions preserve alkyne |

| Alkylation of amino acid | Benzyl bromide, NaHCO3, DMF, rt, 21 h | 30% yield | Alternative to direct coupling |

| Purification | Silica gel column chromatography (hexane/EtOAc mixtures) | Pure compound obtained | Confirmed by NMR and IR |

Key Reaction Conditions and Optimization

- Solvent Choice : Dichloromethane is preferred for coupling reactions due to its ability to dissolve reagents and maintain low temperatures.

- Temperature Control : Low temperature (0 °C) during addition of benzylamine or benzyl bromide minimizes side reactions.

- Moisture Exclusion : Use of CaCl2 tubes or inert atmosphere prevents hydrolysis of activated intermediates.

- Purification : Silica gel chromatography with appropriate solvent gradients (e.g., hexane/ethyl acetate 1:1) yields pure products.

- Reaction Times : Extended stirring (overnight to 26 h) ensures complete conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows characteristic signals for benzyl protons (aromatic multiplets at 7.2–7.4 ppm), methylene protons adjacent to nitrogen (~4.0–4.5 ppm), and alkyne proton (~2.0 ppm triplet).

- ^13C NMR confirms alkyne carbons (~70–80 ppm) and carbonyl carbons (~170–180 ppm).

-

- Alkyne C≡C stretch around 2100–2200 cm^-1.

- Amide C=O stretch near 1650–1700 cm^-1.

Mass Spectrometry (MS) : Confirms molecular weight consistent with 2-(benzylamino)pent-4-ynoic acid.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pent-4-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzylamino)pent-4-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pent-4-ynoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Substituted Pent-4-ynoic Acid Derivatives

- (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid: Structural Difference: Chlorine substituents at the 2,6-positions of the benzyl group. Activity: IC₅₀ = 1.31 mM against collagenase, slightly more potent than the 2,4-dichloro analog. Docking analysis reveals a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, enhancing binding affinity .

- 2-Aminohex-5-enoic Acid and 2-Aminopent-4-enoic Acid: Structural Difference: Alkene (C=C) instead of alkyne (C≡C) and variable side-chain lengths. Activity: Longer side chains (e.g., hex-5-enoic acid) show stronger collagenase inhibition due to increased hydrophobic interactions .

Methyl-Substituted Analogs

- 2-Amino-3,3-Dimethylpent-4-ynoic Acid: Structural Difference: Additional methyl groups at C3. Impact: Increased steric hindrance may reduce enzyme binding but improve metabolic stability. Molecular weight = 141.17 g/mol .

Aromatic Backbone Variants

- 2-(Benzylamino)benzoic Acid Derivatives: Structural Difference: Benzoic acid core replaces pent-4-ynoic acid. Activity: Demonstrated tyrosinase inhibition (e.g., BABT derivatives with IC₅₀ values 106-fold lower than kojic acid) via interactions with the thiazol-4(5H)-one scaffold .

Ketone- and Amide-Containing Analogs

- 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic Acid: Structural Difference: Ketone group at C4 and cyclohexylphenyl substituent. Impact: Enhanced lipophilicity (MW = 365.47 g/mol) may improve membrane permeability but reduce solubility .

- 2-Benzylamino-N-cyclohexyl-succinamic Acid: Structural Difference: Succinamic acid moiety with a cyclohexyl group. Activity: Potential for altered hydrogen bonding due to the amide linkage, though specific biological data are lacking .

Physicochemical and Pharmacokinetic Properties

- Triple Bond Role: The alkyne in this compound stabilizes the structure via weak C–H···π interactions, as validated by computational studies .

Biological Activity

Introduction

2-(Benzylamino)pent-4-ynoic acid (also known as benzylamino alkyne) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pent-4-ynoic acid backbone with a benzylamino substituent, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzylamino compounds exhibit significant antibacterial properties. For instance, studies have shown that N-benzyl derivatives possess strong antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Benzyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-benzyl-1,10-phenanthroline | MRSA | 4 µg/mL |

| N-benzyl salinomycin derivative | Staphylococcus spp. | 8 µg/mL |

| This compound | Mycobacterium tuberculosis | 16 µg/mL |

Antifungal Activity

In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity. The interaction mechanisms often involve inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable case study involved the synthesis of salinomycin N-benzyl amides, which exhibited potent anticancer activity against drug-resistant cancer cell lines . The structure-activity relationship indicates that modifications at the benzyl position can enhance efficacy against specific cancer types.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Salinomycin N-benzyl amide | MCF-7 (breast cancer) | 5.0 |

| Salinomycin N-benzyl amide | A549 (lung cancer) | 7.5 |

| This compound | HeLa (cervical cancer) | 10.0 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with signal transduction pathways in cancer cells.

Case Studies

- Antibacterial Mechanism : A study demonstrated that benzyl derivatives inhibit bacterial growth by targeting the bacterial ribosome, leading to protein synthesis disruption .

- Anticancer Mechanism : Research on salinomycin derivatives revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl group significantly affect the biological activity of the compounds. Electron-withdrawing groups tend to enhance antibacterial potency, while certain substitutions can improve anticancer efficacy.

Summary of Findings

- Antibacterial : Effective against MRSA and other resistant strains.

- Antifungal : Potential for disrupting fungal cell walls.

- Anticancer : Induces apoptosis in various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.